2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol
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Overview
Description
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a phenylethylamine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative under controlled conditions. The reaction may proceed through a series of steps including:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Substitution reaction: The phenylethylamine group is introduced via nucleophilic substitution, often facilitated by a base such as sodium hydride.
Addition of the ethanol moiety: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes, acids), reduced pyrazole derivatives, and various substituted compounds depending on the reagents used.
Scientific Research Applications
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The phenylethylamine moiety is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring but differ in substituents.
Ethanolamines: Compounds like 2-aminoethanol have similar functional groups but lack the pyrazole ring.
Uniqueness
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to its combination of a phenylethylamine group with a pyrazole ring and an ethanol moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15) |
InChI Key |
NBCMLSJPYZNDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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